molecular formula C10H18ClNO4 B1486980 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate CAS No. 2137034-08-1

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Cat. No.: B1486980
CAS No.: 2137034-08-1
M. Wt: 251.71 g/mol
InChI Key: DUPGXKFAMSVULP-SSDOTTSWSA-N
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Description

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a useful research compound. Its molecular formula is C10H18ClNO4 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Biological Activity

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate, also known as R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester, is a derivative of valine and has garnered interest in organic synthesis and pharmaceutical research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

  • Molecular Formula : C12H22ClNO4
  • CAS Number : 2137034-08-1
  • IUPAC Name : Chloromethyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

This compound functions primarily as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group shields the amino group from unwanted reactions during various synthetic processes. This protection is crucial in peptide synthesis, allowing for selective modifications without compromising the integrity of the amino acid structure .

Biological Activity

The compound's biological activity is primarily linked to its role in enzyme-substrate interactions and protein modifications. Research indicates that it may be utilized in drug development, particularly in designing protease inhibitors, due to its structural similarities with bioactive peptides .

Case Studies and Applications

  • Enzyme Interaction Studies :
    • This compound has been investigated for its potential to modulate enzyme activity. In vitro studies have demonstrated that derivatives can influence the kinetics of specific enzymes, providing insights into their catalytic mechanisms.
  • Drug Development :
    • The compound has been explored as a scaffold for developing novel protease inhibitors. Its ability to mimic peptide bonds makes it a candidate for synthesizing compounds that can inhibit proteolytic enzymes involved in various diseases.
  • Peptide Synthesis :
    • The compound serves as an intermediate in synthesizing complex peptides. Its Boc protecting group facilitates the stepwise assembly of peptide chains while maintaining high yields and purity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-tert-Butoxycarbonyl-L-valineSimilar structure without chloromethyl groupUsed as a building block in peptide synthesis
N-tert-Butoxycarbonyl-D-valineEnantiomer of the compoundSimilar applications in organic synthesis
tert-Butyl N-(2-chloroethyl)carbamateDifferent ester groupUsed for similar protective purposes but with different reactivity

Properties

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-5-7(8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPGXKFAMSVULP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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